3-Methoxy-p-tyramine-d3 Hydrochloride
Description
Contextual Significance of Stable Isotope-Labeled Compounds in Biochemical Studies
In the field of biochemical and neurochemical analysis, achieving precision and accuracy in the quantification of endogenous molecules is paramount. clearsynth.com Analytical techniques, particularly mass spectrometry (MS) coupled with chromatography, are highly sensitive but can be subject to variability during sample preparation, injection, and the ionization process itself. aptochem.comscioninstruments.com To counteract these potential sources of error, researchers employ internal standards (IS). aptochem.com An ideal internal standard is a compound that is chemically and physically almost identical to the analyte of interest but can be distinguished by the detector. researchgate.net
This is where stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), become indispensable tools. aptochem.commetsol.com These non-radioactive, heavier isotopes are incorporated into the molecular structure of a compound, creating an analogue that behaves nearly identically to the native (or "light") compound during extraction and chromatographic separation. aptochem.comresearchgate.net However, due to its increased mass, the stable isotope-labeled standard is readily differentiated from the analyte by a mass spectrometer. clearsynth.com
By adding a known quantity of the deuterated standard to a biological sample at the beginning of the analytical workflow, it experiences the same processing and potential for loss as the endogenous analyte. nih.gov Any variations, including those caused by "matrix effects" where other molecules in the sample suppress or enhance the ionization signal, affect both the analyte and the standard proportionally. clearsynth.commyadlm.org Consequently, by comparing the signal intensity of the analyte to that of the co-eluting internal standard, researchers can perform highly accurate quantification, correct for procedural inconsistencies, and validate the robustness of their analytical methods. clearsynth.comaptochem.com Deuterium is often the isotope of choice due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness of synthesis. aptochem.com
Academic Relevance of 3-Methoxy-p-tyramine-d3 Hydrochloride as a Research Tool
The principal academic and clinical research application of this compound is as an internal standard for the quantitative analysis of endogenous 3-MT. nih.gov Due to the typically very low concentrations of 3-MT in plasma, highly sensitive and specific analytical methods are required for its accurate measurement. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, and the use of a deuterated internal standard like this compound is essential for the method's reliability. nih.govnih.gov
Research into certain neuroendocrine tumors, such as pheochromocytomas and paragangliomas (PPGLs), has highlighted the importance of measuring 3-MT. nih.govnih.gov Some of these tumors produce excess dopamine (B1211576), and elevated levels of its metabolite, 3-MT, can serve as a critical biomarker for the diagnosis and monitoring of these conditions. nih.govnih.gov By enabling precise quantification, this compound supports research aimed at improving diagnostic sensitivity and understanding the biochemical profile of dopamine-producing tumors. nih.gov
Table 1: Physicochemical Properties of this compound This table presents key identifiers and properties of the compound.
| Property | Value |
| Chemical Formula | C₉H₁₁D₃ClNO₂ |
| Molecular Weight | 204.69 g/mol |
| CAS Number | 1219803-99-9 |
| Synonyms | 3-Methoxytyramine-d3 HCl, 4-(2-Aminoethyl)-2-methoxyphenol-d3 HCl |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% |
Overview of Research Paradigms Utilizing Deuterated Analogues in Neurotransmitter Metabolism
The utility of deuterated analogues in neurochemical research extends beyond their role as internal standards for static quantification. They are central to dynamic studies of neurotransmitter metabolism and pharmacokinetics. nih.govnih.gov These research paradigms allow scientists to move from a snapshot of metabolite levels to a moving picture of how neurotransmitters are synthesized, transported, and broken down in a living system. universiteitleiden.nl
One major application is in metabolic flux analysis. nih.govuniversiteitleiden.nl In this approach, a labeled precursor is introduced into a biological system, and researchers track the incorporation of the stable isotope into downstream metabolites over time. metsol.com For example, by administering a deuterated form of a dopamine precursor, scientists can trace the fate of the deuterium label as it appears in dopamine and subsequently in its metabolites like 3-MT. This allows for the calculation of metabolic rates and provides a detailed understanding of pathway dynamics, which is invaluable for studying how diseases or drugs alter neurotransmitter turnover. nih.govuniversiteitleiden.nl
Furthermore, deuterated compounds are fundamental in pharmacokinetic studies, which analyze how a drug is absorbed, distributed, metabolized, and excreted (ADME). metsol.comevitachem.com By synthesizing a deuterated version of a drug candidate, researchers can distinguish the drug's metabolic products from endogenous compounds, allowing for clear identification of metabolic pathways. nih.gov The kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond, can also be exploited to intentionally slow a drug's metabolism, potentially altering its pharmacokinetic profile in a beneficial way. nih.gov These studies are critical for drug development, helping to understand a compound's behavior within neurochemical pathways. evitachem.com
Table 2: Analyte vs. Deuterated Internal Standard in Mass Spectrometry This table illustrates the fundamental principle enabling the use of this compound as an internal standard.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Key Distinction |
| 3-Methoxytyramine (Analyte) | C₉H₁₃NO₂ | 167.0946 | The naturally occurring molecule being measured. |
| 3-Methoxy-p-tyramine-d3 (Standard) | C₉H₁₀D₃NO₂ | 170.1135 | Co-elutes with the analyte but has a distinct, higher mass due to three deuterium atoms, allowing for separate detection and ratio-based quantification. |
Properties
Molecular Formula |
C₉H₁₁D₃ClNO₂ |
|---|---|
Molecular Weight |
206.68 |
Synonyms |
4-(2-Aminoethyl)-2-(methoxy-d3)phenol Hydrochloride; 4-(2-Aminoethyl)guaiacol-d3 Hydrochloride; 2-(Methoxy-d3)tyramine Hydrochloride; 3-(Methoxy-d3)-4-hydroxy-_x000B_phenethylamine Hydrochloride; 3-O-(Methyl-d3)dopamine Hydrochloride; 4-(2-Aminoethyl)-2-(m |
Origin of Product |
United States |
Synthetic Strategies for 3 Methoxy P Tyramine D3 Hydrochloride
Methodologies for Site-Specific Deuteration Approaches
The synthesis of 3-Methoxy-p-tyramine-d3 Hydrochloride hinges on the introduction of a trideuteromethyl (-CD3) group at the 3-position of the phenol (B47542) ring of a suitable precursor. The primary challenge lies in achieving site-specificity, preventing methylation at the 4-hydroxyl group or the primary amine of the starting material, which is typically a protected form of dopamine (B1211576).
A plausible and controlled synthetic route involves a multi-step chemical synthesis starting from dopamine hydrochloride. This strategy necessitates the use of protecting groups to ensure the selective methylation of the desired hydroxyl group.
Proposed Synthetic Pathway:
Protection of the Amine and 4-Hydroxyl Group: The synthesis commences with the protection of the reactive primary amine and the 4-hydroxyl group of dopamine. A common strategy involves the formation of a cyclic carbamate (B1207046) or the use of orthogonal protecting groups. For instance, the amine can be protected with a Boc (tert-butyloxycarbonyl) group, and the 4-hydroxyl group can be protected with a benzyl (B1604629) group. This results in a selectively protected dopamine derivative, ready for methylation.
Site-Specific Deuterated Methylation: With the 4-hydroxyl and amino groups protected, the free 3-hydroxyl group can be selectively methylated. This is achieved using a deuterated methylating agent. Deuterated methyl iodide (CD3I) is a common and effective reagent for this purpose. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate (K2CO3), in an appropriate solvent like acetone (B3395972) or acetonitrile (B52724). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the deuterated methyl iodide to form the trideuteromethoxy ether.
Deprotection: Following the successful introduction of the deuterated methyl group, the protecting groups must be removed. The choice of deprotection conditions depends on the protecting groups used. For example, a Boc group is readily cleaved under acidic conditions, and a benzyl ether can be removed by catalytic hydrogenation.
Salt Formation: The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product. This is typically achieved by treating the free base with a solution of hydrogen chloride (HCl) in an anhydrous solvent like diethyl ether or isopropanol.
An alternative, bio-inspired approach could involve the use of the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgrupahealth.comwikipedia.org In biological systems, COMT catalyzes the methylation of dopamine to 3-methoxytyramine using S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.orgresearchgate.netnih.gov A chemo-enzymatic synthesis could theoretically employ a deuterated version of SAM (SAM-d3) to achieve the desired deuteration. However, the availability and cost of SAM-d3, along with the need for specific enzymatic conditions, often make a purely chemical synthesis more practical for research-scale production.
Optimization of Chemical Synthesis for Isotopic Purity and Yield
The successful synthesis of this compound is not only dependent on the chosen route but also on the careful optimization of reaction conditions to maximize both chemical yield and isotopic purity.
Key Optimization Parameters:
Choice of Deuterated Reagent: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated methylating agent (e.g., CD3I). It is imperative to use a reagent with the highest possible deuterium (B1214612) incorporation.
Reaction Conditions: Factors such as reaction time, temperature, and stoichiometry of reagents must be carefully controlled. Incomplete reactions can lead to a mixture of the desired product and unreacted starting material, complicating purification. Conversely, harsh conditions could lead to side reactions or degradation of the product.
Prevention of Isotopic Scrambling: While the C-O bond of the methoxy (B1213986) group is generally stable, it is crucial to avoid conditions that could promote H/D exchange. This includes the use of anhydrous solvents and reagents to prevent the introduction of protic sources that could potentially lead to back-exchange, although this is less of a concern for a methoxy group compared to more labile positions.
Purification Techniques: Efficient purification at each step is critical. Column chromatography is often employed to separate the desired intermediate from byproducts and unreacted starting materials. In the final step, recrystallization of the hydrochloride salt can be an effective method for achieving high chemical purity.
| Parameter | Objective | Typical Conditions/Considerations |
| Starting Material | High purity protected dopamine | >98% chemical purity |
| Deuterated Reagent | High isotopic enrichment | CD3I with >99% isotopic purity |
| Base | Efficient and non-interfering | Anhydrous K2CO3 or Cs2CO3 |
| Solvent | Anhydrous and inert | Acetone, DMF, or Acetonitrile |
| Temperature | Balance reaction rate and stability | Room temperature to 60 °C |
| Purification | Removal of impurities | Silica gel chromatography, recrystallization |
Advanced Analytical Characterization Techniques for Deuterated Products in Research Synthesis
Rigorous analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule. The carbon of the deuterated methoxy group will show a characteristic multiplet due to coupling with deuterium (a triplet for a -CD3 group), confirming the location of the deuterium label.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and can be used for quantitative assessment of isotopic enrichment. nih.gov
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. rsc.orgnih.gov For this compound, the expected molecular weight will be approximately 3 mass units higher than its non-deuterated counterpart. The precise mass measurement can confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can help to pinpoint the location of the deuterium label. The fragmentation pattern of the deuterated compound will differ from the non-deuterated analog in a predictable way, with fragments containing the deuterated methoxy group showing a +3 mass shift.
Isotopic Purity Determination: The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined by mass spectrometry, by comparing the intensity of the ion corresponding to the d3-labeled compound to the intensities of ions corresponding to d0, d1, and d2 species. rsc.orgresearchgate.net
| Analytical Technique | Information Provided | Expected Result for 3-Methoxy-p-tyramine-d3 HCl |
| ¹H NMR | Structural confirmation, chemical purity | Absence of methoxy proton signal, correct integration for other protons |
| ¹³C NMR | Carbon skeleton, location of label | Triplet for the -CD3 carbon |
| ²H NMR | Direct detection of deuterium | Signal corresponding to the -OCD3 group |
| HRMS | Elemental composition, isotopic distribution | Molecular ion peak at [M+H]+ ≈ 207.1 g/mol |
| LC-MS/MS | Structural confirmation, purity analysis | Fragmentation pattern consistent with deuteration on the methoxy group |
Quantitative Analytical Methodologies and Applications in Preclinical and in Vitro Research
Principles of Isotope Dilution Mass Spectrometry for Neurochemical Quantification
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the highly accurate and precise quantification of compounds in complex mixtures. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as 3-Methoxy-p-tyramine-d3 Hydrochloride, to the sample. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).
Because the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss or variability in ionization efficiency in the mass spectrometer will affect both compounds equally. The mass spectrometer can differentiate between the endogenous analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, the concentration of the endogenous analyte in the original sample can be determined with exceptional accuracy. This method effectively corrects for matrix effects and procedural losses, which are common challenges in the analysis of complex biological samples like tissues and cellular extracts.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the selective and sensitive quantification of small molecules, including neurotransmitters and their metabolites, in biological matrices. The use of this compound as an internal standard is integral to the development and validation of robust LC-MS/MS methods for the measurement of 3-methoxytyramine.
Considerations for Sample Preparation in Complex Biological Matrices (e.g., Rodent Tissues, Cellular Extracts)
The accurate measurement of 3-methoxytyramine in complex biological matrices such as rodent tissues and cellular extracts requires meticulous sample preparation to remove interfering substances and enrich the analyte of interest. Common techniques include:
Protein Precipitation: This is often the first step to remove the bulk of proteins from the sample. Cold organic solvents like acetonitrile (B52724) or methanol (B129727) are frequently used. For instance, in the analysis of thyroid hormones, a similar class of compounds, deproteinization is achieved by adding acetonitrile containing the ¹³C-labeled internal standard to the sample. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The choice of sorbent (e.g., ion exchange, reversed-phase) is critical and depends on the physicochemical properties of 3-methoxytyramine. For example, a study on 3-nitrotyrosine (B3424624) utilized ion exchange chromatography for isolation. nih.gov In a method developed for plasma 3-methoxytyramine, solid-phase micro-extraction was employed, with the eluates being directly injected into the LC-MS/MS system. nih.govnih.gov
The goal of sample preparation is to obtain a clean extract that minimizes matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.
Optimization of Chromatographic Separation for 3-Methoxy-p-tyramine and Related Metabolites
Effective chromatographic separation is crucial to resolve 3-methoxytyramine from its isomers and other structurally related metabolites, ensuring that the mass spectrometer detects only the compound of interest at a given retention time. Key aspects of optimization include:
Column Chemistry: Reversed-phase columns, such as C18 columns, are commonly used for the separation of polar compounds like 3-methoxytyramine. The choice of column chemistry can significantly impact the retention and separation of analytes.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of a wide range of metabolites.
Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.
Mass Spectrometric Parameters for Selective and Sensitive Detection
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of 3-methoxytyramine. The optimization of MS parameters is critical and involves:
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like 3-methoxytyramine. Optimization of ESI parameters, such as spray voltage and gas temperatures, is necessary to achieve stable and efficient ionization.
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive acquisition mode in tandem mass spectrometry. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific for the analyte. For 3-methoxytyramine and its deuterated internal standard, specific MRM transitions are selected to ensure unambiguous detection and quantification. nih.govnih.gov The collision energy and other parameters are optimized to maximize the signal of the product ions.
Rigorous Methodological Validation: Linearity, Precision, Accuracy, Lower Limits of Quantification and Detection
A newly developed LC-MS/MS method must undergo rigorous validation to ensure its reliability and suitability for its intended purpose. The key validation parameters include:
Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response should be proportional to the concentration of the analyte over a defined range. A study measuring plasma 3-methoxytyramine reported an upper limit of linearity of 20 nM. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different concentration levels (intra-day and inter-day precision). For a plasma 3-methoxytyramine assay, the intra-day and inter-day imprecision for pooled samples at concentrations of 0.04 nM, 0.2 nM, and 2 nM were reported as 10.7%/18.3%, 4.5%/8.9%, and 3.1%/0.9%, respectively. nih.gov
Accuracy: Accuracy is the closeness of the mean of a set of measurements to the actual (true) value. It is often determined by analyzing samples with known concentrations of the analyte (quality control samples) or by recovery studies. Acceptability criteria for accuracy are often set within ±15% of the nominal value. nih.gov
Lower Limits of Quantification (LLOQ) and Detection (LLOD): The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LLOD is the lowest concentration of an analyte that can be reliably detected. For a highly sensitive method for plasma 3-methoxytyramine, the limit of quantitation was 0.03 nM. nih.gov
| Validation Parameter | Description | Example Finding for 3-Methoxytyramine Assay | Reference |
| Linearity | The range over which the method provides results that are directly proportional to the concentration of the analyte. | Upper limit of linearity was 20 nM. | nih.gov |
| Precision (Intra-day) | The agreement between results of replicate measurements made on the same sample in a single analytical run. | 10.7% CV at 0.04 nM, 4.5% CV at 0.2 nM, 3.1% CV at 2 nM. | nih.gov |
| Precision (Inter-day) | The agreement between results of replicate measurements made on the same sample on different days. | 18.3% CV at 0.04 nM, 8.9% CV at 0.2 nM, 0.9% CV at 2 nM. | nih.gov |
| Accuracy | The closeness of the measured value to the true value. | Generally accepted within ±15% of the nominal concentration. | nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | 0.03 nM. | nih.gov |
Applications of Gas Chromatography-Mass Spectrometry (GC-MS) in Neurochemical Profiling
While LC-MS/MS is often the preferred method for the analysis of polar and thermally labile compounds like 3-methoxytyramine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for neurochemical profiling. However, GC-MS analysis of such compounds typically requires a derivatization step to increase their volatility and thermal stability.
In the context of neurochemical profiling, a common derivatization procedure involves converting the polar functional groups (e.g., hydroxyl and amine groups) into less polar, more volatile derivatives. This allows the compounds to be amenable to separation by gas chromatography. For instance, a method for quantifying 3-nitrotyrosine involved its reduction to 3-aminotyrosine, followed by conversion to its n-propyl, per-heptafluorobutyryl derivative for GC-MS analysis. nih.gov
Derivatization Strategies for Enhanced Analytical Performance in Isotopic Labeling Studies
In the quantitative analysis of neurotransmitter metabolites like 3-Methoxy-p-tyramine (3-MT), particularly when using its isotopically labeled form, this compound, derivatization is a critical step to enhance analytical performance. The inherent characteristics of 3-MT, such as its polarity and low concentration in biological matrices, present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Derivatization chemically modifies the analyte to improve its volatility, thermal stability, chromatographic retention, and ionization efficiency, thereby leading to substantial improvements in sensitivity and specificity. mdpi.comjfda-online.comsigmaaldrich.com
In isotopic labeling studies, 3-Methoxy-p-tyramine-d3 HCl serves as an ideal internal standard. It behaves almost identically to the endogenous, non-labeled 3-MT during sample extraction, derivatization, and chromatographic separation. However, it is clearly distinguishable by its higher mass in the mass spectrometer. The success of this approach hinges on a consistent and efficient derivatization reaction for both the analyte and the labeled standard.
Several derivatization strategies are employed, primarily targeting the primary amine and phenolic hydroxyl functional groups of the 3-MT molecule. These can be broadly categorized into acylation and silylation reactions.
Acylation: This involves the introduction of an acyl group. Propionic anhydride (B1165640) has been shown to be highly effective in an "in-matrix" derivatization approach for the LC-MS/MS analysis of 3-MT and other catecholamine metabolites in plasma. nih.govacs.org This method involves the direct derivatization of the analytes within the biological sample without prior extraction. acs.org The resulting propionylated derivative of 3-MT exhibits significantly improved sensitivity and specificity. nih.gov Research has demonstrated that this technique can increase sensitivity for 3-MT by as much as 30-fold compared to underivatized methods. nih.gov Fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA), and trifluoroacetic anhydride (TFAA), are also common for derivatizing amine groups, creating derivatives with excellent chromatographic properties and generating characteristic mass fragments for sensitive detection. nih.gov
Silylation: This is a common strategy, especially for GC-MS analysis, that replaces active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.netnih.gov The resulting silylated derivatives are more volatile and thermally stable, making them suitable for GC analysis. researchgate.net A particularly advanced strategy in isotopic labeling involves the use of a deuterated silylating agent, such as d9-MSTFA. nih.govresearchgate.net This approach allows for the in-situ synthesis of a deuterated internal standard for analytes where a corresponding labeled standard is not available. nih.gov By derivatizing a mixture of non-labeled standards with the deuterated reagent, a suite of internal standards can be generated that perfectly mirrors the derivatization kinetics and stability of the target analytes derivatized with a non-labeled reagent. nih.govresearchgate.net This "individual correction" for each metabolite significantly enhances the precision and accuracy of quantification. nih.gov
Other Reagents: Other specialized reagents have been developed to target primary amines specifically. For instance, 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) has been shown to improve the signal-to-noise ratio for catecholamines by more than 10 times in mass spectrometry analysis. mdpi.comresearchgate.net 9-Fluorenyl-methoxycarbonyl chloride (FMOC-Cl) is another agent used for the derivatization of catecholamines prior to LC-MS/MS analysis. researchgate.net
The choice of derivatization strategy depends on the analytical platform (GC-MS vs. LC-MS), the biological matrix, and the specific requirements of the study. For 3-Methoxy-p-tyramine-d3 HCl, the derivatization reaction must be robust and reproducible to ensure that both the labeled internal standard and the endogenous analyte are converted to their respective derivatives with the same efficiency, a prerequisite for accurate quantification.
The following tables summarize key derivatization reagents and their impact on analytical performance.
Table 1: Comparison of Common Derivatization Reagents for 3-MT and Related Amines
| Derivatization Reagent | Target Functional Group(s) | Typical Analytical Platform | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Propionic Anhydride | Primary Amine, Phenolic Hydroxyl | LC-MS/MS | High increase in sensitivity (30x for 3-MT), in-matrix reaction | nih.gov, acs.org |
| Pentafluoropropionic Anhydride (PFPA) | Primary Amine, Phenolic Hydroxyl | GC-MS | Good sensitivity, produces stable derivatives with characteristic fragments | nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine, Phenolic Hydroxyl | GC-MS | Increases volatility and thermal stability, widely used | nih.gov, researchgate.net |
| d9-MSTFA (Deuterated) | Primary Amine, Phenolic Hydroxyl | GC-MS | Allows for in-situ synthesis of labeled internal standards, improves precision | nih.gov, researchgate.net |
| 9-Fluorenyl-methoxycarbonyl chloride (FMOC-Cl) | Primary Amine | LC-MS/MS | Provides high sensitivity for amine-containing compounds | researchgate.net |
| 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) | Primary Amine | LC-MS/MS, MALDI-MS | Significant improvement in signal-to-noise (>10x), small molecule with low steric hindrance | mdpi.com, researchgate.net |
Table 2: Research Findings on Derivatization Performance
| Study Focus | Derivatization Strategy | Analyte(s) | Key Finding | Reference |
|---|---|---|---|---|
| Ultrasensitive Quantification in Plasma | In-matrix propionylation | Plasma Metanephrines (including 3-MT) | Sensitivity for 3-methoxytyramine increased 30-fold; improved specificity. | nih.gov |
| Synthesis of Internal Standards | Derivatization with d9-MSTFA | Various metabolites | Method enables individual correction of metabolite responses, reproducibly resulting in significantly higher precision. | nih.gov |
| Comparative Analysis of Reagents | Labeling with TMPy, DPP, FMP-10 | Catecholamines (Dopamine, L-DOPA) | TMPy improved signal-to-noise ratios more than 10-fold for catecholamines. | mdpi.com, researchgate.net |
Investigations into Dopamine Metabolism and Neuromodulation in Preclinical Models
Role of 3-Methoxy-p-tyramine as a Dopamine (B1211576) Metabolite in Enzymatic Pathways (e.g., Catechol-O-methyltransferase)
3-Methoxy-p-tyramine, also known as 3-O-methyldopamine, is a primary metabolite of the neurotransmitter dopamine. wikipedia.orgcaymanchem.com Its formation is a critical step in the extraneuronal metabolism of dopamine. This biochemical conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to the 3-hydroxy position of the dopamine molecule. wikipedia.orgresearchgate.net This O-methylation process is a major pathway for the inactivation of catecholamines released into the synaptic cleft. nih.govacs.org
Once formed, 3-MT can be further metabolized by the enzyme monoamine oxidase (MAO). nih.govwikipedia.org This subsequent reaction leads to the production of homovanillic acid (HVA), which is a major end-product of dopamine metabolism and is typically excreted in the urine. nih.govwikipedia.org The levels of 3-MT are therefore influenced by the activities of both COMT and MAO; COMT inhibitors lead to a decrease in 3-MT, while MAO inhibitors can cause an increase. researchgate.net In brain regions like the frontal cortex, O-methylation is a prominent step in dopamine catabolism, making 3-MT a key indicator of dopamine release. nih.gov
Tracing Dopaminergic Pathway Dynamics Using Deuterated Analogue Probes in Animal Models
The use of deuterated analogues, such as 3-Methoxy-p-tyramine-d3 Hydrochloride, represents an advanced technique for studying dopaminergic pathways in animal models. nih.govresearchgate.net Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule like 3-MT creates a "heavy" version of the compound that is chemically identical in its biological interactions but can be distinguished by its mass.
This isotopic labeling is particularly valuable in metabolic studies and neuroimaging. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). In some cases, this can lead to improved metabolic stability of the deuterated compound compared to its non-deuterated counterpart. nih.govresearchgate.net
In neurochemical research, deuterated probes are used as internal standards in quantitative mass spectrometry to precisely measure the levels of endogenous neurotransmitters and their metabolites. They are also crucial in developing radioligands for Positron Emission Tomography (PET) imaging, where enhanced metabolic stability can improve the imaging agent's ability to reach its target in the brain, like the dopamine transporter (DAT), before being broken down. nih.govresearchgate.net
Mechanistic Studies of 3-Methoxy-p-tyramine Activity in In Vitro Systems
In vitro studies using cellular models have been fundamental in elucidating the specific mechanisms through which 3-MT exerts its effects beyond its role as a metabolite.
Cell lines are indispensable tools for investigating neurotransmitter metabolism in a controlled environment. The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model because it synthesizes, stores, and releases catecholamines like dopamine and norepinephrine, and possesses the necessary enzymes for their metabolism, including COMT and MAO. acs.orgmdpi.comnih.gov Studies have shown that differentiated PC12 cells actively metabolize neurotransmitters into 3-methoxytyramine, which is then released from the cells. mdpi.com This makes the PC12 line an excellent system for screening the effects of various compounds on COMT function and dopamine metabolism by measuring changes in metabolite concentrations, including 3-MT. acs.org These cells provide a robust platform for studying the entire lifecycle of dopamine, from synthesis to release and metabolic inactivation, without the complexities of an intact animal model. acs.orgnih.gov
Contrary to its initial perception as an inactive metabolite, research has revealed that 3-MT is a functional agonist at the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.govwikipedia.org TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in key monoaminergic brain regions and plays a role in regulating dopaminergic, serotonergic, and glutamatergic systems. wikipedia.orgnih.govfrontiersin.org
The activation of TAAR1 by 3-MT initiates a cascade of intracellular signaling events. researchgate.netplos.org As a Gs-coupled receptor, TAAR1 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.govfrontiersin.org This increase in cAMP subsequently activates other downstream effectors, including protein kinase A (PKA). wikipedia.orgnih.gov Further research has demonstrated that 3-MT-induced TAAR1 activation leads to the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), key proteins involved in neuronal plasticity and gene expression. researchgate.netplos.orgfrontiersin.org This signaling can occur independently of dopamine receptors. nih.gov
Table 1: Downstream Signaling Cascade of 3-Methoxy-p-tyramine at TAAR1
| Step | Component | Function | Supporting Findings |
|---|---|---|---|
| 1. Ligand Binding | 3-Methoxy-p-tyramine (3-MT) | Binds to and activates TAAR1. | 3-MT is a TAAR1 agonist with an EC50 of approximately 700 nM in some cellular assays. researchgate.netnih.gov |
| 2. G-Protein Activation | Gs-protein | Transduces the signal from the activated receptor to adenylyl cyclase. | TAAR1 is primarily a Gs-coupled GPCR. wikipedia.orgnih.govfrontiersin.org |
| 3. Second Messenger Production | Adenylyl Cyclase / cAMP | Catalyzes the conversion of ATP to cyclic AMP (cAMP). | 3-MT causes cAMP accumulation in cells expressing TAAR1. researchgate.netnih.gov |
| 4. Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP, it phosphorylates target proteins. | PKA and PKC signaling are known downstream effects of TAAR1 activation. wikipedia.orgnih.gov |
| 5. Nuclear Signaling | ERK and CREB Phosphorylation | Phosphorylation of these transcription factors modulates gene expression. | 3-MT induces significant phosphorylation of ERK and CREB in a TAAR1-dependent manner. researchgate.netplos.org |
Applications in Animal Models for Neurochemical Research (e.g., Rodent Brain Extracellular Fluid Analysis)
In preclinical animal models, particularly rodents, 3-MT serves as a crucial biomarker for assessing real-time dopamine release in the brain. nih.gov Techniques such as in vivo microdialysis allow researchers to collect extracellular fluid from specific brain regions, such as the striatum, and analyze its neurochemical content. nih.govnih.gov Because 3-MT is formed from dopamine that has been released into the synapse and acted upon by COMT, its concentration in the extracellular fluid is considered a reliable index of dopaminergic activity. nih.govnih.gov
Studies have utilized this approach in various rodent models, including those designed to mimic Parkinson's disease, like the MPTP mouse model. unica.itresearchgate.net For instance, research has shown that central administration of 3-MT into the brains of normal mice can cause hyperactivity and abnormal movements. researchgate.netnih.gov In dopamine-depleted mice, 3-MT infusion induces significant motor activation and intracellular signaling changes in the striatum, such as the phosphorylation of ERK and CREB. researchgate.netplos.org These effects were partially reduced in mice lacking the TAAR1 receptor, confirming the receptor's role in mediating the actions of 3-MT in vivo. researchgate.netplos.org Such animal models are invaluable for understanding how this dopamine metabolite can act as a neuromodulator to influence motor control and behavior, independent of direct dopamine receptor stimulation. researchgate.netnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis of 3-Methoxytyramine
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and conformational landscape of 3-Methoxytyramine. researchgate.netnih.gov These calculations determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Conformational analysis through quantum chemical methods reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities. umn.edu For a flexible molecule like 3-Methoxytyramine, which has a rotatable ethylamine (B1201723) side chain and a methoxy (B1213986) group, multiple low-energy conformations can exist. DFT calculations have shown that the most stable conformation in a vacuum may not be the one that is active when interacting with a biological target, such as a protein receptor. researchgate.net This highlights that weak intermolecular interactions can stabilize conformations that are different from the gas-phase minimum. researchgate.net
These computational approaches are also used to predict spectroscopic properties. nih.govepstem.net By calculating harmonic vibrational frequencies, researchers can interpret experimental infrared (IR) and Raman spectra. nih.gov Similarly, Gauge-Independent Atomic Orbital (GIAO) methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the analysis of ¹H and ¹³C NMR spectra. epstem.net The calculation of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and potential for charge transfer within the molecule. nih.gov
Table 1: Example of Calculated Structural Parameters for a Phenyl-ethylamine Derivative This table is illustrative of typical data obtained from quantum chemical calculations for a molecule with structural similarities to 3-Methoxytyramine.
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| C-C Bond Length (Aromatic Ring) | DFT/B3LYP/6-31G(d,p) | ~1.39 Å |
| C-N Bond Length (Side Chain) | DFT/B3LYP/6-31G(d,p) | ~1.47 Å |
| C-C-N Bond Angle | DFT/B3LYP/6-31G(d,p) | ~112° |
| Dihedral Angle (Ring-Side Chain) | DFT/B3LYP/6-31G(d,p) | Variable (Defines Conformer) |
Molecular Dynamics Simulations and Docking Studies for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations and docking studies are essential computational techniques for investigating how 3-Methoxytyramine interacts with its biological targets, such as receptors and enzymes. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, 3-Methoxytyramine) when it binds to a receptor to form a stable complex. mdpi.com Docking algorithms explore various possible binding modes and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, docking studies of methoxy-substituted tyramine (B21549) derivatives into the active site of tyrosinase have been used to predict favorable binding modes. mdpi.com Such studies are crucial for understanding the structural basis of a ligand's biological activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic movements and conformational changes. mdpi.comresearchgate.net MD simulations can reveal the stability of the docked pose, the specific amino acid residues involved in the interaction, and the role of solvent molecules, like water, in mediating the binding process. nih.govnih.gov By calculating interaction energies, such as the sum of Coulombic and Lennard-Jones potentials, researchers can estimate the binding affinity between the ligand and the receptor. mdpi.com For example, MD simulations have been used to characterize the interactions between various ligands and the D2 dopamine (B1211576) receptor, a potential target for dopamine metabolites. mdpi.comresearchgate.net
Table 2: Key Interaction Data from a Representative Ligand-Receptor Simulation This table provides an example of the types of data generated from MD simulations and docking studies.
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (ΔG) | The free energy change upon ligand binding, indicating the strength of the interaction. | -7.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the receptor's binding pocket that form significant contacts with the ligand. | Asp114, Ser193, Phe390 |
| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and receptor. | 2 (with Ser193, Asp114) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand over the course of the simulation, indicating stability. | 1.5 Å |
Theoretical Modeling of Metabolic Pathways and Enzyme Kinetics
Theoretical models are crucial for understanding the complex network of reactions that constitute metabolic pathways. dergipark.org.tr 3-Methoxytyramine is a major metabolite of dopamine, formed by the action of catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov It is further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA). wikipedia.orgnih.gov
Metabolic Pathway Modeling: Mathematical modeling of these pathways involves representing the network of metabolites and enzymatic reactions as a system of differential equations. dergipark.org.tr A key component of this is the stoichiometric matrix, which describes how metabolites are interconverted in the system's reactions. federalpolyilaro.edu.ng Such models can be used to simulate the concentrations of metabolites over time and predict how the system will respond to various perturbations.
Enzyme Kinetics Modeling: The kinetics of the enzymes involved, such as COMT and MAO, are often described by the Michaelis-Menten model. washington.eduspringernature.com This model relates the rate of an enzymatic reaction to the concentration of the substrate. The key parameters are Vmax (the maximum reaction rate) and Km (the Michaelis constant, which is the substrate concentration at half of Vmax). washington.edu However, for some enzymes, especially those in drug metabolism like cytochrome P450s, more complex kinetic models may be necessary to account for phenomena like substrate inhibition or allosteric activation. springernature.comresearchgate.net These atypical kinetic profiles can occur when multiple substrate molecules bind to the enzyme's active site simultaneously. researchgate.net Theoretical modeling of enzyme kinetics helps in predicting the rate of formation and degradation of 3-Methoxytyramine under different physiological conditions.
Table 3: Michaelis-Menten Parameters for a Hypothetical Enzymatic Reaction This table illustrates the fundamental parameters used in modeling the kinetics of an enzyme that could metabolize 3-Methoxytyramine.
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | Dopamine | 15 | 2.5 |
| Monoamine Oxidase (MAO-A) | 3-Methoxytyramine | 50 | 8.1 |
Emerging Research Frontiers and Methodological Innovations
Integration of Deuterated Standards in Comprehensive Metabolomics and Neurochemical Profiling
The use of stable isotope-labeled internal standards, such as 3-Methoxy-p-tyramine-d3 Hydrochloride, is a cornerstone of modern quantitative metabolomics and neurochemical analysis. These standards are essential for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of results. shimadzu.comisolife.nl
Detailed Research Findings:
The primary application of this compound is in isotope dilution mass spectrometry (IDMS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). shimadzu.comnih.gov In this technique, a known amount of the deuterated standard is added to a biological sample at the beginning of the analytical process. isolife.nl Because the deuterated standard is chemically almost identical to its non-deuterated (endogenous) counterpart, 3-Methoxytyramine, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and fragmentation patterns. isolife.nl However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the endogenous analyte by the mass spectrometer. shimadzu.com
This co-analysis allows for ratiometric quantification, where the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to determine the concentration of the analyte. This method effectively cancels out sample-specific matrix effects and variations in instrument response, leading to highly accurate and precise measurements. shimadzu.comisolife.nl
Research has demonstrated the successful application of this compound in the development and validation of sensitive LC-MS/MS methods for the simultaneous quantification of catecholamine metabolites in various biological matrices, including plasma and urine. nih.govnih.gov For instance, a study detailing a method for analyzing urinary free metanephrines and methoxytyramine (B1233829) for the diagnosis of catecholamine-related tumors highlighted the use of deuterated internal standards, including a deuterated form of 3-methoxytyramine (3-MT-d4), to achieve high accuracy and low limits of quantification. nih.gov The analytical times for metanephrine (B195012) (MN), normetanephrine (B1208972) (NMN), and 3-methoxytyramine (3-MT) were 2.79, 2.80, and 2.74 minutes, respectively, showcasing the rapidity of modern analytical methods. nih.gov
Another high-sensitivity LC-MS/MS method for plasma 3-methoxytyramine measurement also employed a deuterated internal standard to achieve a low limit of quantitation of 0.03 nM. nih.gov Such high sensitivity is crucial for the diagnosis and monitoring of conditions like pheochromocytoma and paraganglioma (PPGL), where the concentrations of these metabolites can be very low. nih.gov
| Parameter | Value | Reference |
| Lower Limit of Quantification (Urine) | 0.25 ng/mL for 3-MT | nih.gov |
| Lower Limit of Quantification (Plasma) | 0.03 nM for 3MT | nih.gov |
| Intra-day Imprecision (Plasma, 0.2 nM) | 4.5% | nih.gov |
| Inter-day Imprecision (Plasma, 0.2 nM) | 8.9% | nih.gov |
| Method Recovery (Urine) | 93.5%–106.2 % for 3-MT | nih.gov |
Advancements in Micro-Sampling and Automated Analytical Platforms
The drive for less invasive sampling and higher throughput analysis has led to significant advancements in micro-sampling techniques and automated analytical platforms. nih.govnih.gov These innovations are particularly relevant for neurochemical profiling, where sample volumes can be extremely limited.
Micro-Sampling Techniques:
Microdialysis is a powerful in-vivo sampling technique used to collect analytes from the extracellular fluid of tissues, including the brain. nih.govnews-medical.net This method allows for the continuous monitoring of neurotransmitter and metabolite concentrations in awake and freely moving subjects, providing valuable insights into dynamic neurochemical processes. nih.govnih.gov However, a major challenge of microdialysis is the small sample volume obtained, often in the microliter range. news-medical.net
The development of highly sensitive analytical methods, such as those employing this compound and LC-MS/MS, has been crucial for the analysis of these small-volume samples. mdpi.com The high sensitivity of modern detectors allows for the accurate quantification of analytes even at the low nanomolar and picomolar concentrations often found in microdialysates. news-medical.net
Automated Analytical Platforms:
To handle the large number of samples generated in metabolomics and clinical studies, automated analytical platforms have become indispensable. nih.govresearchgate.net These systems integrate automated sample preparation, such as solid-phase extraction (SPE), with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry. shimadzu.comnih.gov
Automated SPE systems can significantly reduce sample preparation time and variability, leading to improved reproducibility. nih.govresearchgate.net The coupling of these systems with rapid UHPLC-MS/MS analysis allows for high-throughput screening of catecholamine metabolites. For example, the development of automated dispersive pipette extraction technology has simplified the sample preparation for downstream LC-MS/MS analysis of catecholamines. tandfonline.com These integrated platforms, which rely on the use of deuterated internal standards like this compound for accurate quantification, are essential for modern clinical and research laboratories. shimadzu.commsacl.org
Future Directions in Deuterium Labeling for Novel Biochemical Research Tools
The use of deuterium labeling extends beyond its application in internal standards for quantitative analysis. The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down chemical reactions, is being increasingly exploited to develop novel research tools and therapeutic agents. acs.org
Modulating Metabolic Pathways:
By strategically placing deuterium atoms at sites of enzymatic metabolism, the rate of breakdown of a molecule can be significantly reduced. acs.org This approach, known as "deuterium-reinforced" or "heavy" drug development, is being explored to improve the pharmacokinetic profiles of drugs, potentially leading to lower required doses and reduced side effects. While not directly related to this compound as a research tool, this principle highlights a major area of future research in deuterium chemistry.
Probing Reaction Mechanisms:
Deuterium-labeled compounds are invaluable tools for elucidating the mechanisms of chemical and enzymatic reactions. acs.org By tracking the fate of the deuterium label, researchers can gain insights into bond-breaking and bond-forming steps in a reaction pathway. This information is fundamental to understanding biological processes and for the rational design of enzyme inhibitors and other therapeutic agents.
Expanding the Toolbox of Labeled Compounds:
The continued development of new and efficient methods for synthesizing deuterium-labeled compounds is a key area of future research. acs.org This includes the development of more selective and cost-effective deuteration strategies. The availability of a wider range of deuterated standards and research compounds will further empower the fields of metabolomics, neurochemistry, and drug discovery. nih.govnih.govbiorxiv.org The application of D₂O (heavy water) labeling in cell culture, for instance, is enabling proteome-wide analysis of protein turnover kinetics, opening new avenues for understanding cellular regulation. nih.govnih.govbiorxiv.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 3-Methoxy-p-tyramine-d3 Hydrochloride?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm (common for aromatic amines) and compare retention times against non-deuterated standards. A purity threshold of ≥98% is typical for research-grade compounds .
- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify deuterium incorporation at specific positions. Mass spectrometry (MS) with electrospray ionization (ESI) further confirms molecular weight and isotopic pattern .
- Melting Point : Validate consistency with literature values (e.g., 212–215°C for non-deuterated analogs) to detect impurities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hygroscopic degradation and deuterium exchange .
- Reconstitution : Use deuterium-depleted solvents (e.g., D₂O or deuterated methanol) for solutions to minimize isotopic dilution. Centrifuge aliquots before use to remove particulate aggregates .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products, particularly under elevated temperatures or prolonged light exposure .
Advanced Research Questions
Q. What synthetic challenges arise during the incorporation of deuterium into 3-Methoxy-p-tyramine, and how can they be mitigated?
- Methodological Answer :
- Deuterium Exchange : The labile protons on the amine and hydroxyl groups may undergo unintended deuterium exchange. To minimize this, use anhydrous conditions and deuterated reagents (e.g., DCl for hydrochloride salt formation) during synthesis .
- Isotopic Purity : Optimize reaction time and temperature during deuterium labeling (e.g., catalytic deuteration or exchange reactions) to ensure ≥98% isotopic enrichment. Validate via MS/MS fragmentation patterns .
- Purification : Employ reverse-phase chromatography with deuterated solvents to separate non-deuterated byproducts .
Q. How can researchers resolve discrepancies in pharmacokinetic data for deuterated vs. non-deuterated 3-Methoxy-p-tyramine analogs?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS/MS to compare metabolite formation in vitro (e.g., liver microsomes). Deuterium at specific positions (e.g., β-carbon) may reduce first-pass metabolism via the "isotope effect," altering clearance rates .
- Cross-Validation : Pair radiolabeled (³H/¹⁴C) and deuterated analogs in parallel studies to distinguish isotopic effects from experimental variability .
- Statistical Analysis : Apply multivariate regression to isolate the impact of deuterium on parameters like bioavailability and half-life .
Q. What strategies are recommended for quantifying trace levels of this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma or tissue homogenates. Include deuterated internal standards (e.g., d₆-isotopes) to correct for recovery losses .
- Detection : Apply ultra-high-performance LC (UHPLC) coupled with tandem MS in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 184→137 (quantifier) and 184→119 (qualifier) .
- Limit of Quantification (LOQ) : Achieve sub-nanogram sensitivity by minimizing matrix effects through dilution or protein precipitation with acetonitrile .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the receptor binding affinity of deuterated catecholamine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical buffer conditions (pH 7.4, 37°C) and receptor preparations (e.g., cloned human dopamine receptors vs. rodent brain homogenates) to reduce variability .
- Deuterium Positioning : Confirm via NMR whether deuterium placement (e.g., on the methoxy group vs. aromatic ring) alters steric or electronic interactions with receptors .
- Control Experiments : Compare deuterated and non-deuterated analogs in the same assay batch to isolate isotopic effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
